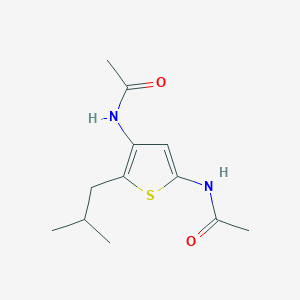
N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as DNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyrazole derivative has shown promising results in various areas of research, including neuroscience, cancer research, and drug design.
作用機序
The mechanism of action of N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which is believed to enhance cognitive function.
This compound has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of appetite, pain, and mood. This binding activity may contribute to the compound's potential as a therapeutic agent for various conditions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters, including acetylcholine and dopamine, which are involved in cognitive function and mood regulation.
This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for various conditions.
実験室実験の利点と制限
One advantage of using N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its potential as a versatile tool for studying various biological processes. It has been shown to have multiple mechanisms of action, which may allow for a wide range of applications in research.
However, one limitation of using this compound is its potential toxicity and side effects. It has been shown to have cytotoxic effects on certain cell lines, and its long-term safety has not been fully established.
将来の方向性
There are several future directions for research on N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide. One area of potential application is in the development of new therapeutics for neurodegenerative disorders, such as Alzheimer's disease. This compound's ability to enhance cognitive function and inhibit acetylcholinesterase may make it a promising candidate for further study in this area.
Another area of potential application is in the development of new chemotherapeutic agents for cancer. This compound's ability to inhibit the growth of cancer cells and induce apoptosis may make it a promising candidate for further study in this area.
Overall, this compound is a promising compound with potential applications in various areas of scientific research. Further study is needed to fully understand its mechanisms of action and potential therapeutic applications.
合成法
The synthesis of N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 1-naphthylhydrazine with ethyl acetoacetate, followed by the addition of phenylhydrazine and dimethylformamide. The resulting compound is then purified through column chromatography to obtain the final product.
科学的研究の応用
N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide has been widely used in scientific research due to its potential applications in various fields. In neuroscience, this compound has been shown to enhance memory consolidation and improve cognitive function. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
In cancer research, this compound has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential as a chemotherapeutic agent for various types of cancer.
特性
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-yl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-24(2)22(26)20-15-25(17-11-4-3-5-12-17)23-21(20)19-14-8-10-16-9-6-7-13-18(16)19/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDJQQVGXOWVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)
![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)


![4-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B5804750.png)

![4-fluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5804764.png)
![N-(2-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804765.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![2-(4-fluorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5804798.png)